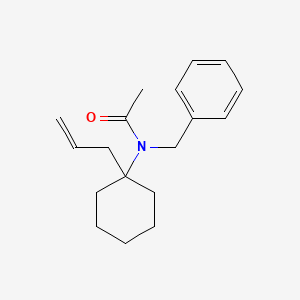![molecular formula C13H16ClNO2 B5758711 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine can exert various biochemical and physiological effects. It has been found to reduce oxidative stress, enhance cognitive function, and improve motor coordination in animal models. Additionally, it has been shown to inhibit the growth of cancer cells and reduce tumor size.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions that can be explored in the research of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine. One potential area of exploration is the development of novel drug formulations that can enhance the solubility and bioavailability of this compound. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, more research can be conducted to explore the potential therapeutic applications of this compound in other disease areas.
Synthesemethoden
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine involves the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 1-(4-chloro-3-methylphenoxy)acetone. This intermediate product is then reacted with pyrrolidine in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10-8-11(4-5-12(10)14)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBLHIYGVTDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)